molecular formula C34H30N4O2 B400127 3,3'-BIS(3,4-DIMETHYLPHENYL)-2,2'-DIMETHYL-6,6'-BIQUINAZOLINE-4,4'(3{H},3'{H})-DIONE

3,3'-BIS(3,4-DIMETHYLPHENYL)-2,2'-DIMETHYL-6,6'-BIQUINAZOLINE-4,4'(3{H},3'{H})-DIONE

Cat. No.: B400127
M. Wt: 526.6g/mol
InChI Key: QUFYVBRSRQGBFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3’-bis(3,4-dimethylphenyl)-2,2’-dimethyl-4,4’(3H,3’H)-dioxo-6,6’-biquinazoline is a complex organic compound with a unique structure that includes two quinazoline rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-bis(3,4-dimethylphenyl)-2,2’-dimethyl-4,4’(3H,3’H)-dioxo-6,6’-biquinazoline typically involves multiple steps. The starting materials often include 3,4-dimethylphenyl derivatives and quinazoline precursors. The reaction conditions usually require specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3,3’-bis(3,4-dimethylphenyl)-2,2’-dimethyl-4,4’(3H,3’H)-dioxo-6,6’-biquinazoline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction could produce more hydrogenated forms of the compound.

Scientific Research Applications

3,3’-bis(3,4-dimethylphenyl)-2,2’-dimethyl-4,4’(3H,3’H)-dioxo-6,6’-biquinazoline has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may have potential as a biochemical probe or tool for studying cellular processes.

    Medicine: Preliminary studies suggest it could have therapeutic potential, although more research is needed.

    Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for 3,3’-bis(3,4-dimethylphenyl)-2,2’-dimethyl-4,4’(3H,3’H)-dioxo-6,6’-biquinazoline involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: A simpler structure with similar core features.

    3,4-Dimethylphenyl Derivatives: Compounds with similar substituents but different core structures.

Uniqueness

3,3’-bis(3,4-dimethylphenyl)-2,2’-dimethyl-4,4’(3H,3’H)-dioxo-6,6’-biquinazoline is unique due to its dual quinazoline rings and specific substituents. This structure gives it distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C34H30N4O2

Molecular Weight

526.6g/mol

IUPAC Name

3-(3,4-dimethylphenyl)-6-[3-(3,4-dimethylphenyl)-2-methyl-4-oxoquinazolin-6-yl]-2-methylquinazolin-4-one

InChI

InChI=1S/C34H30N4O2/c1-19-7-11-27(15-21(19)3)37-23(5)35-31-13-9-25(17-29(31)33(37)39)26-10-14-32-30(18-26)34(40)38(24(6)36-32)28-12-8-20(2)22(4)16-28/h7-18H,1-6H3

InChI Key

QUFYVBRSRQGBFM-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)C4=CC5=C(C=C4)N=C(N(C5=O)C6=CC(=C(C=C6)C)C)C)C)C

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)C4=CC5=C(C=C4)N=C(N(C5=O)C6=CC(=C(C=C6)C)C)C)C)C

Origin of Product

United States

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